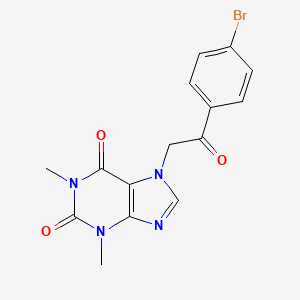![molecular formula C15H7F3N2O B11985995 ({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B11985995.png)
({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde and malononitrile in the presence of a base such as piperidine . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the trifluoromethyl group, which can be hazardous.
Analyse Des Réactions Chimiques
Types of Reactions
({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile is not fully understood. it is believed to interact with various molecular targets through its trifluoromethyl and nitrile groups. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The furan ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid
- 5-[2-(Trifluoromethyl)phenyl]-2-furaldehyde
- 2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-yl)-acrylic acid
Uniqueness
({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile is unique due to the combination of its trifluoromethyl group, furan ring, and nitrile functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H7F3N2O |
|---|---|
Poids moléculaire |
288.22 g/mol |
Nom IUPAC |
2-[[5-[2-(trifluoromethyl)phenyl]furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H7F3N2O/c16-15(17,18)13-4-2-1-3-12(13)14-6-5-11(21-14)7-10(8-19)9-20/h1-7H |
Clé InChI |
GLOOFJIOUCJFHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11985917.png)
![3-(4-isopropoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985922.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide](/img/structure/B11985933.png)
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985936.png)

![Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11985939.png)
![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenamide](/img/structure/B11985947.png)

![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11985955.png)
![4-(2-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11985964.png)
![N-(4-ethylphenyl)-2-[6-[(4-ethylphenyl)carbamoylmethylsulfanyl]hexylsulfanyl]acetamide](/img/structure/B11985965.png)


![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide](/img/structure/B11985989.png)
